![molecular formula C19H17ClN2O3S B2799570 Ethyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate CAS No. 1005730-02-8](/img/structure/B2799570.png)
Ethyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate, also known as CBA, is a synthetic compound that has been extensively studied for its potential use in scientific research. CBA is a member of the benzothiazole family, which is known for its diverse range of biological activities. In
Scientific Research Applications
Synthesis and Chemical Properties
Crystal Structure Analysis : The study of azilsartan methyl ester ethyl acetate hemisolvate provides insights into the crystal structure of a complex compound, which may be relevant for understanding the structural aspects of similar benzothiazole derivatives (Zhengyi Li et al., 2015).
Novel Synthesis Methods : Research into the convenient synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives reveals methods for creating complex molecules, potentially informing similar synthetic routes for the target compound (H. M. Mohamed, 2014).
Biological Activity and Applications
Antimicrobial and Antifungal Activity : The synthesis and evaluation of new benzothiazoles as antimicrobial agents highlights the potential biological activities of benzothiazole derivatives, suggesting areas of application in developing new antimicrobial and antifungal compounds (M. Al-Talib et al., 2016).
Aldose Reductase Inhibitors : Benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines were studied for their potent and partly selective inhibition of aldose reductase, an enzyme involved in diabetic complications. This demonstrates the therapeutic potential of benzothiazole derivatives in managing diabetes-related conditions (A. Saeed et al., 2014).
properties
IUPAC Name |
ethyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-3-25-17(23)11-22-15-9-4-12(2)10-16(15)26-19(22)21-18(24)13-5-7-14(20)8-6-13/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXBVGMRYUGWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.